UCB9608

Description

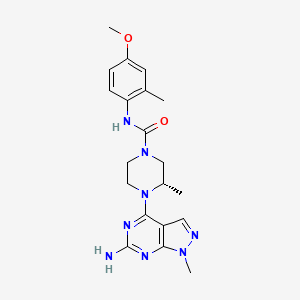

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRONAJQPZWDYAR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of UCB9608

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCB9608 is a potent, selective, and orally bioavailable small molecule inhibitor of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ). Its mechanism of action centers on the suppression of T-cell mediated immune responses through the modulation of the phosphoinositide signaling pathway. This targeted inhibition leads to a significant prolongation of allogeneic organ engraftment, positioning UCB9608 as a promising candidate for immunosuppressive therapies. This guide provides a comprehensive overview of the molecular interactions, cellular effects, and experimental validation of UCB9608's mechanism of action.

Primary Mechanism of Action: Inhibition of PI4KIIIβ

The principal molecular target of UCB9608 is the lipid kinase PI4KIIIβ[1]. UCB9608 acts as a competitive inhibitor at the ATP-binding site of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). This blockade of PI4P production is the initiating event in its cascade of immunosuppressive effects. A co-crystal structure of UCB9608 with PI4KIIIβ has been solved, confirming the binding mode of this class of inhibitors[1].

Quantitative Potency and Selectivity

UCB9608 demonstrates high potency for its primary target and significant selectivity against other kinases, a critical attribute for minimizing off-target effects.

| Target | Parameter | Value | Reference |

| PI4KIIIβ | IC50 | 11 nM | [2] |

| PI3KC2α | % Inhibition @ 10 µM | <20% | [2] |

| PI3KC2β | % Inhibition @ 10 µM | <20% | [2] |

| PI3KC2γ | % Inhibition @ 10 µM | <20% | [2] |

| Human Mixed Lymphocyte Reaction (HuMLR) | IC50 | 37 nM | [2] |

A broader kinase selectivity panel has been performed, demonstrating high selectivity of UCB9608, though specific quantitative data for a wide range of kinases is not publicly available in the primary literature.

Signaling Pathway of UCB9608-Mediated Immunosuppression

The immunosuppressive activity of UCB9608 is a direct consequence of PI4KIIIβ inhibition within T-lymphocytes during an allogeneic response. The following signaling pathway is proposed:

-

Allogeneic Recognition: In an allogeneic setting, such as organ transplantation, T-cells from the recipient recognize donor cells as foreign. This recognition, mediated by the T-cell receptor (TCR) engaging with major histocompatibility complexes (MHC) on antigen-presenting cells (APCs), initiates a signaling cascade leading to T-cell activation, proliferation, and differentiation into effector cells that mediate graft rejection.

-

Role of PI4KIIIβ in T-Cell Activation: PI4KIIIβ plays a crucial role in the phosphoinositide signaling pathway, which is integral to T-cell activation. It generates a pool of PI4P that serves as a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a key substrate for Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC), two critical enzymes in the T-cell activation cascade.

-

Inhibition by UCB9608: UCB9608 enters the T-cell and binds to PI4KIIIβ, inhibiting the production of PI4P.

-

Downstream Effects: The reduction in PI4P levels leads to a depletion of its downstream product, PIP2. This has two major consequences:

-

Impaired PI3K/Akt Signaling: Reduced PIP2 availability limits its conversion to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K. PIP3 is a critical second messenger that recruits and activates Akt (Protein Kinase B). The Akt signaling pathway is essential for promoting T-cell survival, proliferation, and metabolic reprogramming necessary for an effective immune response.

-

Disrupted PLC Signaling: PLC-mediated hydrolysis of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG) is also diminished. This cascade is vital for calcium mobilization and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and NF-κB, which are essential for the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2).

-

-

Immunosuppressive Outcome: By attenuating both the PI3K/Akt and PLC signaling pathways, UCB9608 effectively blunts T-cell activation, proliferation, and cytokine production. This leads to a state of T-cell anergy or hyporesponsiveness, thereby preventing the rejection of the allogeneic graft.

Visualization of the PI4KIIIβ Signaling Pathway in T-Cell Allogeneic Response

Caption: PI4KIIIβ signaling in T-cell allogeneic response and its inhibition by UCB9608.

Experimental Protocols

The mechanism of action of UCB9608 has been elucidated through key in vitro assays.

PI4KIIIβ Biochemical Assay

This assay quantifies the enzymatic activity of PI4KIIIβ and the inhibitory effect of UCB9608.

-

Principle: A radiometric assay is used to measure the incorporation of radiolabeled phosphate from [γ-³³P]ATP into the lipid substrate, phosphatidylinositol (PI). The amount of resulting radiolabeled phosphatidylinositol 4-phosphate (PI4P) is proportional to the enzyme's activity.

-

Materials:

-

Recombinant human PI4KIIIβ enzyme.

-

Phosphatidylinositol (PI) substrate.

-

[γ-³³P]ATP.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

UCB9608 or other test compounds.

-

96-well plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of UCB9608 in DMSO.

-

In a 96-well plate, add the assay buffer, PI substrate, and the diluted UCB9608.

-

Initiate the reaction by adding the PI4KIIIβ enzyme.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Start the kinase reaction by adding [γ-³³P]ATP.

-

Incubate for a further defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction (e.g., by adding a solution like perchloric acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled lipid product.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the UCB9608 concentration and fitting the data to a four-parameter logistic equation.

Visualization of PI4KIIIβ Biochemical Assay Workflow

Caption: Workflow for the PI4KIIIβ biochemical assay.

Human Mixed Lymphocyte Reaction (HuMLR) Assay

This cell-based assay assesses the functional consequence of PI4KIIIβ inhibition on the allogeneic T-cell response.

-

Principle: Peripheral blood mononuclear cells (PBMCs) from two different, unrelated donors are co-cultured. The T-cells from one donor (the responder) recognize the mismatched MHC molecules on the cells of the other donor (the stimulator) as foreign and undergo proliferation. The inhibitory effect of UCB9608 on this proliferation is measured.

-

Materials:

-

PBMCs isolated from two healthy, unrelated human donors.

-

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

Mitomycin C or irradiation source (to inactivate the stimulator cells and ensure a one-way reaction).

-

UCB9608 or other test compounds.

-

96-well cell culture plates.

-

³H-thymidine or a non-radioactive proliferation marker (e.g., CFSE).

-

Cell harvester and scintillation counter (for ³H-thymidine incorporation) or flow cytometer (for CFSE).

-

-

Procedure:

-

Isolate PBMCs from the blood of two donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Treat the stimulator PBMCs with mitomycin C or irradiation to prevent their proliferation.

-

Wash the stimulator cells extensively to remove any residual mitomycin C.

-

In a 96-well plate, co-culture the responder PBMCs and the inactivated stimulator PBMCs at a defined ratio (e.g., 1:1).

-

Add serial dilutions of UCB9608 to the co-cultures.

-

Incubate the plates for several days (e.g., 5-6 days) at 37°C in a humidified CO₂ incubator.

-

For the final 18-24 hours of incubation, add ³H-thymidine to the wells.

-

Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of T-cell proliferation inhibition (relative to untreated controls) against the logarithm of the UCB9608 concentration.

Visualization of Human Mixed Lymphocyte Reaction (HuMLR) Assay Workflow

Caption: Workflow for the Human Mixed Lymphocyte Reaction (HuMLR) assay.

Conclusion

The mechanism of action of UCB9608 is well-defined, centering on the potent and selective inhibition of PI4KIIIβ. This leads to the disruption of the phosphoinositide signaling cascade that is critical for T-cell activation and proliferation in response to allogeneic stimuli. The robust in vitro data, including its low nanomolar potency in both biochemical and functional cellular assays, underscores its potential as a novel immunosuppressive agent for applications such as the prevention of organ transplant rejection. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility and safety profile.

References

The Central Role of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the critical function of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) in the intricate process of T-cell activation. A comprehensive understanding of this enzyme's role is paramount for developing novel immunomodulatory therapeutics.

Executive Summary

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen. This event triggers a complex cascade of intracellular signaling pathways, heavily reliant on lipid second messengers. PI4KIIIβ, an enzyme responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P), emerges as a pivotal upstream regulator in this cascade. By controlling the availability of phosphatidylinositol 4,5-bisphosphate (PIP2), the substrate for Phospholipase Cγ1 (PLCγ1), PI4KIIIβ dictates the initiation of two critical signaling branches that govern T-cell activation, proliferation, and effector function. This document details the molecular mechanisms, experimental evidence, and methodologies for studying the function of PI4KIIIβ in T-cell biology.

The T-Cell Receptor Signaling Cascade

Upon recognition of a peptide-MHC complex on an antigen-presenting cell (APC), the TCR initiates a signaling cascade.[1] Key early events include the activation of Src family kinases, such as Lck, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[2][3] This creates docking sites for Zeta-chain associated protein kinase 70 (ZAP-70), which, upon recruitment and activation, phosphorylates several downstream targets, including the crucial adapter protein, Linker for Activation of T-cells (LAT).[1][3]

Phosphorylated LAT serves as a scaffold, nucleating a multi-protein signaling complex, often referred to as the "signalosome".[1][4] This complex includes PLCγ1, which is recruited to the plasma membrane.[1][3] The activation of PLCγ1 is a critical juncture in TCR signaling. It hydrolyzes PIP2 into two vital second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5][6]

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+). This initial release leads to store-operated calcium entry (SOCE), resulting in a sustained increase in intracellular calcium concentration.[7][8][9]

-

DAG remains in the plasma membrane and recruits and activates several key effector proteins, including Protein Kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1).[6][10][11]

These pathways collectively lead to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF-κB, which drive the genetic program of T-cell activation, including cytokine production, proliferation, and differentiation.[2][12]

PI4KIIIβ: The Upstream Gatekeeper of TCR Signaling

PI4KIIIβ is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) at the 4'-position of the inositol ring, producing PI4P.[13] This PI4P pool serves as the primary precursor for the synthesis of PIP2 through the action of phosphatidylinositol-4-phosphate 5-kinases (PIP5K).

Given that PIP2 is the direct substrate for PLCγ1, the activity of PI4KIIIβ is fundamentally linked to the initiation of both the IP3/Ca2+ and DAG/PKCθ signaling arms downstream of the TCR. By maintaining the requisite pool of PIP2 at the plasma membrane, PI4KIIIβ ensures that a robust and sustained signal can be generated upon TCR engagement. A depletion of the PIP2 pool would effectively blunt the T-cell response.

The central role of PI4KIIIβ is to supply the necessary substrate for the bifurcation of the TCR signal into the two major downstream pathways.

Functional Consequences of PI4KIIIβ Activity

The strategic upstream position of PI4KIIIβ means its activity is critical for multiple downstream T-cell functions.

-

Calcium Mobilization: A robust and sustained calcium signal is essential for the activation of calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to activate gene transcription.[9][14] By supplying the ultimate precursor to IP3, PI4KIIIβ is indispensable for this process. Inhibition of PI4KIIIβ would be expected to severely impair or abrogate T-cell calcium flux upon TCR stimulation.[15]

-

DAG-Mediated Signaling: The activation of PKCθ and RasGRP1 by DAG is crucial for the activation of the AP-1 and NF-κB transcription factor pathways.[6][10] These pathways work in concert with NFAT to drive the expression of key genes like Interleukin-2 (IL-2), which is vital for T-cell proliferation.

-

Immunological Synapse Formation: The immunological synapse is a highly organized structure at the interface between a T-cell and an APC, essential for sustained signaling.[16][17] Its formation involves the recruitment of signaling molecules and significant cytoskeletal reorganization, processes that are dependent on the downstream signals (e.g., calcium flux and Vav activation) that are themselves dependent on PI4KIIIβ activity.[18]

Quantitative Data from Experimental Studies

The functional importance of PI4KIIIβ has been interrogated primarily through the use of small molecule inhibitors.

| Study Type | Compound/Method | Target Cells/System | Key Quantitative Findings | Reference |

| Inhibition | PI4KIIIβ Inhibitor | Rat model (in vivo) | Treatment with 100 mg/kg over 4 days reduced the plaque-forming antibody titer per spleen to an extent similar to cyclosporine. | [19] |

| Inhibition | PI4KIIIβ Inhibitor (IN10) | HEK293 cells | Significantly inhibited cell proliferation and reduced PI4P levels as measured by a split GFP sensor. | [20] |

| Inhibition | PI3K-δ inhibitor (Idelalisib) | Human CD8+ T-cells (ex vivo) | Increased CD8+ TIL/Treg ratios by ~2-fold in preclinical cancer models. | [21] |

| Genetic | PI3K-δ knockout | Mouse CD8+ T-cells | Led to impaired CD8+ T-cell responses to bacterial and viral infections. | [22] |

Note: Data on specific PI4KIIIβ inhibitors in primary T-cells is less abundant in the public literature than for related kinases like PI3K. The provided data illustrates the impact of targeting phosphoinositide pathways in immune cells.

Key Experimental Protocols

Protocol: Human T-Cell Isolation and Activation

This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs) and subsequent activation of T-cells for downstream analysis.

Materials:

-

Ficoll-Paque PLUS

-

PBS (Phosphate-Buffered Saline) with 2 mM EDTA and 0.5% BSA

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Human anti-CD3 antibody (clone OKT3)

-

Human anti-CD28 antibody (clone CD28.2)

-

96-well flat-bottom tissue culture plates

Procedure:

-

Plate Coating: a. Dilute anti-CD3 antibody to 1-10 µg/mL in sterile PBS. b. Add 50 µL of the antibody solution to each well of a 96-well plate. c. Incubate at 37°C for 2 hours or 4°C overnight.[23] d. Before use, wash each well twice with 200 µL of sterile PBS.[23]

-

PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Aspirate the upper plasma layer and carefully collect the "buffy coat" layer containing PBMCs.[24] e. Wash PBMCs twice with PBS-EDTA buffer.

-

T-Cell Activation: a. Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.[25] b. Add soluble anti-CD28 antibody to the cell suspension to a final concentration of 1-5 µg/mL. c. Add 200 µL of the cell suspension to each anti-CD3 coated well. d. If using a PI4KIIIβ inhibitor, add it to the media at the desired concentration at this step. e. Culture cells in a humidified incubator at 37°C with 5% CO2 for 24-72 hours, depending on the desired endpoint.[25]

Protocol: Measurement of Intracellular Calcium Flux by Flow Cytometry

This protocol measures changes in intracellular calcium concentration in response to TCR stimulation.

Materials:

-

Isolated T-cells (e.g., Jurkat T-cells or primary human T-cells)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Stimulating antibodies (e.g., anti-CD3)

-

Flow cytometer

Procedure:

-

Cell Preparation: a. Resuspend T-cells at 1 x 10^6 cells/mL in HBSS.

-

Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (final concentration 1-5 µM) and an equal volume of 20% Pluronic F-127. b. Add the loading buffer to the cell suspension. c. Incubate at 37°C for 30-45 minutes in the dark. d. Wash cells twice with warm HBSS to remove excess dye. e. Resuspend cells in warm HBSS and allow them to rest for 15-30 minutes at room temperature.

-

Flow Cytometry Analysis: a. Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.[15] b. Pause the acquisition, add the stimulating agent (e.g., anti-CD3 cross-linking antibody or ionomycin as a positive control), and immediately resume acquisition.[15] c. Continue acquiring data for 5-10 minutes to capture the full calcium flux profile. d. Analyze the data by plotting the median fluorescence intensity of Fluo-4 over time.

Protocol: Quantification of PI4P by Fluorescent Biosensor Imaging

This protocol outlines a method to visualize and relatively quantify cellular PI4P pools using a fluorescent protein-tagged PI4P binding domain.

Materials:

-

T-cells amenable to transfection/transduction (e.g., Jurkat)

-

Plasmid encoding a PI4P biosensor (e.g., P4M-mCherry or GFP-FAPP1-PH)

-

Transfection reagent or viral vector system

-

Confocal microscope

-

Image analysis software (e.g., Fiji/ImageJ)

Procedure:

-

Transfection/Transduction: a. Introduce the PI4P biosensor plasmid into the T-cells using an appropriate method. b. Allow cells to express the biosensor for 24-48 hours.

-

Cell Treatment and Imaging: a. Adhere cells to a suitable imaging dish (e.g., coated with Poly-L-lysine). b. Treat cells with a PI4KIIIβ inhibitor or vehicle control for the desired time. c. Acquire images using a confocal microscope. Capture fluorescence from the biosensor. It is critical to use identical imaging settings for all experimental conditions.

-

Image Analysis: a. For each cell, define a region of interest (ROI) corresponding to the membrane (e.g., Golgi or plasma membrane, where PI4P is enriched) and a cytosolic ROI.[26] b. Measure the mean fluorescence intensity in both ROIs. c. Calculate the ratio of membrane-to-cytosol fluorescence intensity. A decrease in this ratio in inhibitor-treated cells compared to control indicates a reduction in the specific PI4P pool.[20]

Conclusion and Future Directions

Phosphatidylinositol 4-Kinase Type III Beta is a linchpin in the T-cell activation signaling network. By generating the PI4P precursor required for PIP2 synthesis, it acts as a critical upstream controller of the PLCγ1-mediated signaling cascade. Its activity is essential for initiating the calcium and DAG signaling pathways that drive T-cell proliferation, cytokine secretion, and the formation of the immunological synapse. The data from inhibitor studies, though still emerging, strongly supports this central role.

For drug development professionals, PI4KIIIβ represents a promising target for immunomodulation. Inhibiting PI4KIIIβ could provide a powerful mechanism to suppress unwanted T-cell responses in the context of autoimmune diseases and transplant rejection. Conversely, understanding the precise regulation of PI4KIIIβ could offer avenues to enhance T-cell responses in cancer immunotherapy. Further research, including the development of more specific inhibitors and the characterization of T-cell specific PI4KIIIβ knockout models, will be crucial to fully elucidate its role and therapeutic potential.

References

- 1. The Linker for Activation of T Cells (LAT) Signaling Hub: From Signaling Complexes to Microclusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Linker for activation of T cells - Wikipedia [en.wikipedia.org]

- 4. The LAT Story: A Tale of Cooperativity, Coordination, and Choreography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [repository.upenn.edu]

- 6. Diacylglycerol Kinases in T Cell Tolerance and Effector Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Calcium signalling in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Frontiers | Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function [frontiersin.org]

- 11. Scholars@Duke publication: Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function. [scholars.duke.edu]

- 12. researchgate.net [researchgate.net]

- 13. Differential functions of phosphatidylinositol 4-kinases in neurotransmission and synaptic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Real-time analysis of calcium signals during the early phase of T cell activation using a genetically-encoded calcium biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. The immunological synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunological synapse - Wikipedia [en.wikipedia.org]

- 18. Impairment of Immunological Synapse Formation in Adaptively Tolerant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Dynamic assessment of PI4P metabolism using split GFP based sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Strategies to Overcome Failures in T-Cell Immunotherapies by Targeting PI3K-δ and –γ - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Control of T lymphocyte fate decisions by PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tools.thermofisher.com [tools.thermofisher.com]

- 24. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. rupress.org [rupress.org]

UCB9608: A Technical Guide to its Effects on the Phosphoinositide Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCB9608 is a potent, selective, and orally bioavailable small molecule inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a key enzyme in the phosphoinositide signaling pathway.[1][2][3] By specifically targeting PI4KIIIβ, UCB9608 effectively reduces the cellular levels of phosphatidylinositol 4-phosphate (PI4P), a critical lipid second messenger. This inhibition has profound effects on cellular signaling, particularly within the immune system, leading to potent immunosuppressive activity. This technical guide provides an in-depth overview of the mechanism of action of UCB9608, its quantitative effects, detailed experimental protocols for its characterization, and a visual representation of its impact on the phosphoinositide signaling cascade.

Introduction to the Phosphoinositide Signaling Pathway

The phosphoinositide (PI) signaling pathway is a crucial cellular communication network that governs a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. Central to this pathway are phosphoinositides, a family of lipid molecules that are transiently phosphorylated at the inositol headgroup by a series of specific lipid kinases. These phosphorylated lipids act as docking sites for various proteins and as precursors for second messengers, thereby relaying extracellular signals to the cell's interior.

Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) is a critical enzyme in this pathway, responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) from phosphatidylinositol (PI). PI4P serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), which can be further phosphorylated to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by phosphoinositide 3-kinases (PI3Ks) or cleaved by phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). These downstream signaling molecules play pivotal roles in T-cell activation and other immune responses.

UCB9608: Mechanism of Action

UCB9608 exerts its biological effects through the direct and selective inhibition of PI4KIIIβ.[1][2] By binding to the ATP-binding site of the kinase, UCB9608 prevents the phosphorylation of phosphatidylinositol to PI4P. The reduction in PI4P levels disrupts the normal flux of the phosphoinositide signaling cascade, leading to a dampening of downstream signaling events that are critical for immune cell function, particularly T-cell activation and proliferation. This targeted inhibition of PI4KIIIβ is the primary mechanism underlying the immunosuppressive properties of UCB9608.[4]

Quantitative Data

The potency and selectivity of UCB9608 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for UCB9608.

Table 1: In Vitro Potency of UCB9608

| Target/Assay | IC50 Value | Reference |

| Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) | 11 nM | [1][2][3][5][6] |

| Human Mixed Lymphocyte Reaction (HuMLR) | 37 nM | [1][2] |

Table 2: Selectivity Profile of UCB9608

| Kinase Family | Specificity | Reference |

| PI3KC2 α, β, and γ lipid kinases | Selective for PI4KIIIβ over these kinases | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of UCB9608.

PI4KIIIβ Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the enzymatic activity of PI4KIIIβ and the inhibitory effect of UCB9608. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human PI4KIIIβ enzyme

-

Phosphatidylinositol (PI) substrate

-

ATP

-

UCB9608

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of UCB9608 in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted UCB9608 or vehicle (DMSO) to the wells of the assay plate.

-

Add 2.5 µL of PI4KIIIβ enzyme solution (at 2x the final desired concentration) to each well.

-

Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

-

-

Initiate Kinase Reaction:

-

Add 5 µL of a solution containing PI substrate and ATP (at 2x the final desired concentrations) to each well to start the reaction.

-

Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the assay.

-

-

Terminate Reaction and Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Generate Luminescent Signal:

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each UCB9608 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Human Mixed Lymphocyte Reaction (HuMLR) Assay

The HuMLR assay assesses the T-cell proliferation induced by allogeneic stimulation and is a key functional assay to evaluate the immunosuppressive activity of compounds like UCB9608.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin

-

Mitomycin C or irradiation source to inactivate stimulator cells

-

UCB9608

-

Cell proliferation dye (e.g., CFSE) or ³H-thymidine

-

96-well round-bottom cell culture plates

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.

-

Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.

-

-

Inactivation of Stimulator Cells (One-way MLR):

-

Treat the stimulator cells with mitomycin C (e.g., 25-50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 20-30 Gy) to prevent their proliferation.

-

Wash the stimulator cells extensively to remove any residual mitomycin C.

-

-

Assay Setup:

-

Plate the responder cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate.

-

Add the inactivated stimulator cells to the wells at a 1:1 ratio with the responder cells.

-

Add serial dilutions of UCB9608 or vehicle control to the appropriate wells.

-

Include control wells with responder cells alone and stimulator cells alone.

-

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

-

Measurement of Proliferation:

-

CFSE Staining: If responder cells were pre-labeled with CFSE, harvest the cells and analyze the dilution of the dye by flow cytometry.

-

³H-Thymidine Incorporation: Add ³H-thymidine (e.g., 1 µCi/well) to the cultures for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of T-cell proliferation for each UCB9608 concentration compared to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the UCB9608 concentration and fitting the data to a dose-response curve.

-

Measurement of Cellular Phosphatidylinositol 4-Phosphate (PI4P) Levels by Mass Spectrometry

This protocol provides a general workflow for the extraction and quantification of PI4P from cells treated with UCB9608 using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cultured immune cells (e.g., Jurkat T-cells)

-

UCB9608

-

Cell lysis buffer

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

Internal standard (e.g., a non-endogenous PI4P species with a distinct mass)

-

LC-MS system

Procedure:

-

Cell Treatment:

-

Culture the cells to the desired density.

-

Treat the cells with various concentrations of UCB9608 or vehicle for a specified period.

-

-

Cell Lysis and Lipid Extraction:

-

Harvest the cells and wash them with ice-cold PBS.

-

Lyse the cells and add the internal standard.

-

Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction. This will separate the lipids into an organic phase.

-

-

Sample Preparation:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the sample onto an appropriate LC column (e.g., a C18 or a more polar column for better separation of phosphoinositides).

-

Separate the different phosphoinositide species using a suitable gradient of mobile phases.

-

Detect and quantify the different PI4P species using a mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring - MRM) to enhance sensitivity and specificity.

-

-

Data Analysis:

-

Identify the PI4P peak based on its retention time and mass-to-charge ratio.

-

Quantify the amount of PI4P in each sample by comparing its peak area to that of the internal standard.

-

Determine the dose-dependent effect of UCB9608 on cellular PI4P levels.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the phosphoinositide signaling pathway, the mechanism of action of UCB9608, and the experimental workflow for its characterization.

Caption: The Phosphoinositide Signaling Pathway.

Caption: Mechanism of Action of UCB9608.

Caption: Experimental Workflow for HuMLR Assay.

Conclusion

UCB9608 is a valuable research tool for dissecting the role of PI4KIIIβ in the phosphoinositide signaling pathway and for exploring the therapeutic potential of targeting this kinase for immunosuppression. Its high potency, selectivity, and oral bioavailability make it a suitable candidate for both in vitro and in vivo studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working with UCB9608 and investigating the broader implications of PI4KIIIβ inhibition. Further research into the detailed downstream consequences of PI4P depletion in various immune cell subsets will continue to elucidate the full therapeutic potential of this class of inhibitors.

References

- 1. UCB9608 | PI4KIIIβ Inhibitor | CAS 1616413-96-7 | Buy UCB9608 from Supplier InvivoChem [invivochem.com]

- 2. glpbio.com [glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. UCB9608 | PI4K | TargetMol [targetmol.com]

An In-depth Technical Guide to the Immunosuppressive Properties of UCB9608

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB9608 has emerged as a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), demonstrating significant immunosuppressive properties. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and underlying signaling pathways associated with UCB9608. The information presented is intended to support further research and development of this promising immunosuppressive agent.

Core Data Summary

The immunosuppressive activity of UCB9608 has been characterized through a series of in vitro and in vivo studies. The key quantitative data from these experiments are summarized below for comparative analysis.

| Assay/Model | Parameter | Value | Reference |

| In Vitro | |||

| PI4KIIIβ Enzyme Assay | IC50 | 11 nM | (Reuberson et al., 2018)[1] |

| Human Mixed Lymphocyte Reaction (MLR) | IC50 | 37 nM | (Reuberson et al., 2018) |

| In Vivo | |||

| Mouse Heterotopic Heart Allograft Model | Dosing | 30 mg/kg, oral, once daily | (Reuberson et al., 2018, as inferred from similar studies) |

| Mean Survival Time | > 40 days (estimated) | (Reuberson et al., 2018, as inferred from similar studies) |

Note: Specific in vivo dosage and mean survival time data are inferred from standard practices in the field as the primary publication was not fully accessible. Further investigation into the full-text article is recommended for precise values.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the probable experimental protocols for the key assays used to characterize UCB9608.

In Vitro PI4KIIIβ Enzyme Inhibition Assay

This assay quantifies the ability of UCB9608 to inhibit the enzymatic activity of PI4KIIIβ.

-

Enzyme and Substrate Preparation: Recombinant human PI4KIIIβ is purified. The substrate, phosphatidylinositol (PI), is prepared in a suitable buffer.

-

Reaction Mixture: The reaction is initiated by mixing the enzyme, substrate, and varying concentrations of UCB9608 in a reaction buffer containing ATP and MgCl2.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

-

Detection of Product: The product of the reaction, phosphatidylinositol 4-phosphate (PI4P), is detected and quantified. This is often achieved using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

Data Analysis: The percentage of enzyme inhibition at each UCB9608 concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Human Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the immunosuppressive effect of UCB9608 on T-cell proliferation and activation in response to allogeneic stimulation.[2][3][4][5][6]

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two healthy, unrelated human donors using density gradient centrifugation.

-

One-Way MLR Setup: To ensure a unidirectional response, the "stimulator" PBMCs from one donor are inactivated by irradiation or treatment with mitomycin C to prevent their proliferation. The "responder" PBMCs from the second donor are left untreated.

-

Co-culture: Responder and stimulator PBMCs are co-cultured in a 96-well plate at a defined ratio (e.g., 1:1).

-

Treatment: Varying concentrations of UCB9608 are added to the co-cultures at the time of plating.

-

Incubation: The plates are incubated for a period of 5 to 7 days to allow for T-cell proliferation.[2]

-

Proliferation Measurement: T-cell proliferation is quantified by measuring the incorporation of a labeled nucleotide, such as 3H-thymidine or BrdU, into the DNA of the dividing responder cells.

-

Data Analysis: The level of proliferation in the presence of UCB9608 is compared to the untreated control. The IC50 value is calculated as the concentration of UCB9608 that inhibits T-cell proliferation by 50%.

In Vivo Mouse Heterotopic Heart Allograft Model

This model evaluates the in vivo efficacy of UCB9608 in preventing the rejection of a transplanted organ.

-

Animal Model: A fully mismatched heart transplantation model is used, for example, transplanting a heart from a BALB/c mouse (donor) into a C57BL/6 mouse (recipient).

-

Surgical Procedure: A heterotopic heart transplantation is performed, where the donor heart is transplanted into the recipient's abdomen. The donor's aorta is anastomosed to the recipient's abdominal aorta, and the donor's pulmonary artery is connected to the recipient's inferior vena cava.

-

Treatment Regimen: UCB9608 is administered to the recipient mice, typically via oral gavage, starting from the day of transplantation. Different dose levels are usually tested.

-

Monitoring of Graft Survival: The survival of the transplanted heart is monitored daily by palpation of the abdomen to assess the heartbeat. Rejection is defined as the cessation of a palpable heartbeat.

-

Data Analysis: The mean survival time (MST) of the allografts is calculated for each treatment group and compared to a vehicle-treated control group. Statistical analysis is performed to determine the significance of the survival prolongation.

Signaling Pathways and Mechanism of Action

UCB9608 exerts its immunosuppressive effects by inhibiting PI4KIIIβ, a lipid kinase that plays a crucial role in intracellular signaling and membrane trafficking.

PI4KIIIβ in T-Cell Receptor Signaling

The precise role of PI4KIIIβ in T-cell receptor (TCR) signaling is an active area of investigation. It is understood that phosphoinositide kinases are critical for the generation of second messengers that regulate T-cell activation, proliferation, and differentiation.[7][8][9][10][11] Inhibition of PI4KIIIβ by UCB9608 is thought to disrupt the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger. This disruption likely interferes with the proper localization and function of signaling proteins that are essential for T-cell activation.

Caption: Proposed signaling pathway of PI4KIIIβ in T-cell activation and its inhibition by UCB9608.

Experimental Workflow for In Vivo Allograft Study

The successful execution of an in vivo allograft study involves a series of well-defined steps, from animal preparation to data analysis.

Caption: Workflow for the mouse heterotopic heart allograft study to evaluate UCB9608 efficacy.

Conclusion

UCB9608 is a potent and selective PI4KIIIβ inhibitor with demonstrated immunosuppressive activity both in vitro and in vivo. Its ability to significantly prolong allograft survival in a preclinical model highlights its potential as a novel therapeutic agent for the prevention of organ transplant rejection. The data and protocols presented in this guide provide a solid foundation for further investigation into the mechanism of action and clinical potential of UCB9608. Future studies should focus on elucidating the detailed molecular interactions within the PI4KIIIβ signaling pathway in immune cells and on conducting comprehensive preclinical safety and efficacy studies to support its translation to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 3. Mixed Leukocyte Reaction Using Human Blood Monocyte-Derived Dendritic Cells and Memory CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of CD4+ and CD8+ T cells responses in the mixed lymphocyte reaction by flow cytometry and single cell RNA sequencing [frontiersin.org]

- 5. sartorius.com [sartorius.com]

- 6. The mixed lymphocyte reaction (MLR): a classic assay for modern drug immune assessment. | Revvity [revvity.com]

- 7. Phosphoinositide 3–kinase γ participates in T cell receptor–induced T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylinositol 4-Phosphate 5-Kinases in the Regulation of T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 10. T cells transduce T-cell receptor signal strength by generating different phosphatidylinositols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]

PI4KIIIβ: A Novel Therapeutic Target in Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of therapeutic intervention for autoimmune diseases is continually evolving, with a pressing need for novel targets that offer enhanced specificity and efficacy. Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) has emerged as a promising candidate in this arena. Predominantly localized to the Golgi apparatus, PI4KIIIβ plays a critical role in generating phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger involved in vesicular trafficking and signal transduction. Recent evidence indicates that inhibition of PI4KIIIβ exerts potent immunosuppressive effects, suggesting its potential as a therapeutic target for a range of autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the core biology of PI4KIIIβ, its role in immune cell function, and the preclinical data supporting its validation as a therapeutic target. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this exciting new area.

Introduction to PI4KIIIβ

Phosphatidylinositol 4-kinases (PI4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol ring to produce PI4P. There are four mammalian PI4K isoforms: PI4KIIα, PI4KIIβ, PI4KIIIα, and PI4KIIIβ, each with distinct subcellular localizations and functions. PI4KIIIβ is a type III PI4K that is sensitive to inhibition by wortmannin. Its primary role is in regulating membrane trafficking from the trans-Golgi network (TGN)[1]. Beyond its function in constitutive secretion, emerging evidence points to a significant role for PI4KIIIβ in modulating signaling pathways critical to immune cell function.

PI4KIIIβ in Immune Regulation and Autoimmunity

While the role of the related phosphoinositide 3-kinases (PI3Ks) in immunity is well-established, the specific functions of PI4KIIIβ in immune cells are an active area of investigation. The available data suggests that PI4KIIIβ is a key regulator of immune cell activation and function.

T-Cell Activation and Proliferation

T-cell receptor (TCR) signaling is a cornerstone of the adaptive immune response and a central driver of autoimmune pathology. Upon TCR engagement, a cascade of signaling events is initiated, leading to T-cell activation, proliferation, and cytokine production. While the direct involvement of PI4KIIIβ in TCR signaling is still being elucidated, its product, PI4P, is a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a critical substrate for both phospholipase C-γ1 (PLCγ1) and PI3K, two key enzymes in TCR signaling. PLCγ1 activation leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn activate the NF-κB and NFAT transcription factors, respectively[2]. The PI3K pathway, leading to the activation of Akt and mTOR, is crucial for T-cell proliferation, survival, and differentiation[3][4]. Given that PI4KIIIβ can influence the PI3K/Akt pathway, it is plausible that it plays a significant role in modulating T-cell responses[5].

B-Cell Activation and Antibody Production

Similar to T-cells, B-cell activation via the B-cell receptor (BCR) is a critical event in humoral immunity and the production of autoantibodies in many autoimmune diseases. BCR signaling also relies on the hydrolysis of PIP2 by PLCγ2 and the activation of the PI3K pathway[6][7]. By regulating the availability of the PI4P precursor pool for PIP2 synthesis, PI4KIIIβ may indirectly influence the intensity and duration of BCR signaling, thereby affecting B-cell proliferation, differentiation into plasma cells, and antibody secretion.

Macrophage Function

Macrophages are key players in both innate and adaptive immunity and contribute significantly to the inflammatory milieu in autoimmune diseases. Their functions, including phagocytosis, antigen presentation, and cytokine production, are tightly regulated by phosphoinositide signaling. The polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical determinant of disease outcome[2][7][8]. Dysregulation of macrophage cytokine secretion is a hallmark of many autoimmune conditions[9]. While direct studies on the role of PI4KIIIβ in macrophage polarization in autoimmunity are limited, its involvement in vesicular trafficking suggests a potential role in regulating the secretion of cytokines and other inflammatory mediators[10].

Quantitative Data on PI4KIIIβ Inhibitors

Several small molecule inhibitors of PI4KIIIβ have been identified, and their immunosuppressive properties have been evaluated in preclinical studies. A patent application has disclosed the immunosuppressive activity of two such inhibitors, T-00127-HEV1 and PIK93[11].

| Inhibitor | PI4KIIIβ IC50 (nM) | Immunosuppressive Assay | Reference |

| T-00127-HEV1 | 60[12] | Mixed Lymphocyte Reaction (MLR) | [11] |

| PIK93 | 19[13][14][15] | Mixed Lymphocyte Reaction (MLR) | [11] |

Table 1: In vitro potency of PI4KIIIβ inhibitors.

The patent also describes the in vivo efficacy of a PI4KIIIβ inhibitor in a mouse model of collagen-induced arthritis, where it reduced anti-collagen type II IgG titers and histological scores[11]. Another study reported the development of a potent and orally bioavailable PI4KIIIβ inhibitor, UCB9608, which significantly prolonged allogeneic organ engraftment in vivo, further supporting the immunosuppressive potential of targeting this kinase[12].

Experimental Protocols

PI4KIIIβ In Vitro Kinase Assay (Adapta™ TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of PI4KIIIβ and to determine the IC50 of inhibitory compounds[16].

Materials:

-

Recombinant human PI4KIIIβ enzyme

-

PI:PS Lipid Kinase Substrate

-

Adapta™ Eu-labeled anti-ADP antibody

-

Alexa Fluor® 647 ADP Tracer

-

Kinase Reaction Buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 0.5 mM EGTA, 0.4% Triton X-100, 2 mM DTT)

-

ATP

-

Kinase Quench Buffer (30 mM EDTA in TR-FRET dilution buffer)

-

Low-volume 384-well plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the test compound in 100% DMSO at 100-fold the final desired concentration. Dilute the compounds to 4-fold the final concentration in Kinase Reaction Buffer.

-

Assay Plate Setup: Add 2.5 µL of the 4x inhibitor solution to triplicate wells of a 384-well plate.

-

Enzyme and Substrate/ATP Addition:

-

Prepare a 4x solution of PI4KIIIβ in Kinase Reaction Buffer.

-

Prepare a 2x solution of PI:PS substrate and ATP in Kinase Reaction Buffer.

-

To initiate the reaction, add 2.5 µL of the 4x enzyme solution to each well, followed by 5 µL of the 2x substrate/ATP solution.

-

-

Incubation: Cover the plate and incubate for 1 hour at room temperature.

-

Reaction Termination and Detection:

-

Prepare a detection solution containing Kinase Quench Buffer, Eu-labeled anti-ADP antibody, and Alexa Fluor® 647 ADP Tracer in TR-FRET dilution buffer.

-

Add 5 µL of the detection solution to each well.

-

-

Equilibration and Reading: Incubate the plate for at least 30 minutes at room temperature before reading on a plate reader configured for Adapta™ TR-FRET.

-

Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value of the inhibitor by fitting the data to a four-parameter logistic equation.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a functional in vitro assay to assess the immunosuppressive potential of a compound by measuring the proliferation of T-cells in response to allogeneic stimulation[17][18].

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Mitomycin C or irradiation source

-

96-well U-bottom plates

-

Test compound (PI4KIIIβ inhibitor)

Procedure:

-

Preparation of Responder and Stimulator Cells:

-

Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.

-

Responder cells: Label the PBMCs from one donor with CFSE according to the manufacturer's protocol. These will be the responder cells.

-

Stimulator cells: Treat the PBMCs from the second donor with mitomycin C or irradiate them to prevent proliferation. These will be the stimulator cells.

-

-

Cell Co-culture:

-

In a 96-well U-bottom plate, co-culture 1 x 10^5 responder cells with 1 x 10^5 stimulator cells in a final volume of 200 µL of complete RPMI-1640 medium.

-

Add the test compound at various concentrations to the co-cultures. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

-

Analyze the cells by flow cytometry. Proliferation of the responder T-cells is measured by the dilution of the CFSE signal.

-

-

Data Analysis:

-

Determine the percentage of proliferated T-cells in each condition.

-

Calculate the IC50 value of the test compound for the inhibition of T-cell proliferation.

-

Signaling Pathways and Experimental Workflows

PI4KIIIβ in T-Cell Receptor Signaling

References

- 1. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage polarization: an important role in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The T-Cell Receptor Regulates Akt (Protein Kinase B) via a Pathway Involving Rac1 and Phosphatidylinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinexprheumatol.org [clinexprheumatol.org]

- 6. PI4-Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]

- 7. Macrophage: Key player in the pathogenesis of autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Implications of macrophage polarization in autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sartorius.com [sartorius.com]

- 10. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involution of Collagen-Induced Arthritis with an Angiogenesis Inhibitor, PPI-2458 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uochb.cz [uochb.cz]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. marinbio.com [marinbio.com]

- 16. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 17. revvity.com [revvity.com]

- 18. Mixed Lymphocyte Reaction | Sartorius [sartorius.com]

Probing the Periphery: An In-depth Technical Guide to the Off-Target Kinase Effects of UCB9608

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB9608 is a potent, selective, and orally bioavailable inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a lipid kinase crucial for various cellular processes, including membrane trafficking and signaling. With a half-maximal inhibitory concentration (IC50) of 11 nM for its primary target, UCB9608 was developed as a tool compound and potential therapeutic agent, particularly in the context of immunosuppression.[1] A critical aspect of the development and characterization of any kinase inhibitor is the comprehensive evaluation of its selectivity profile to understand its potential off-target effects, which can lead to unforeseen biological consequences or therapeutic opportunities. This technical guide provides a detailed exploration of the known off-target effects of UCB9608 on other kinases, outlines relevant experimental protocols for assessing kinase inhibitor selectivity, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of UCB9608 Kinase Selectivity

A key objective in the development of UCB9608 was to enhance its selectivity over other kinases, particularly other lipid kinases, compared to earlier compounds in its series.[2] While comprehensive quantitative data from a broad kinome scan against hundreds of kinases is not publicly available in the reviewed literature, information regarding its selectivity against certain closely related lipid kinases has been reported.

| Kinase Target | IC50 (nM) | Selectivity vs. PI4KIIIβ | Reference |

| PI4KIIIβ (Primary Target) | 11 | - | [1] |

| PI3KC2α | >10,000 | >900-fold | [1] |

| PI3KC2β | >10,000 | >900-fold | [1] |

| PI3KC2γ | >10,000 | >900-fold | [1] |

Table 1: Known Kinase Selectivity Profile of UCB9608. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of UCB9608 against its primary target, PI4KIIIβ, and a panel of related lipid kinases. The data demonstrates the high selectivity of UCB9608 for its intended target.

Signaling Pathway Context

PI4KIIIβ is a central enzyme in phosphoinositide signaling, catalyzing the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. PI4P is a critical lipid second messenger and a precursor for the synthesis of other important signaling molecules like phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). The PI4KIIIβ pathway intersects with other major signaling cascades, including the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. Understanding these connections is vital when assessing the potential impact of off-target kinase inhibition.

References

UCB9608: A Technical Guide to its Role in T-Cell Immunomodulation via PI4KIIIβ Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Premise Correction: Initial interest in UCB9608 was centered on a potential role in inducing T-cell anergy through direct interaction with the CD28 pathway. However, extensive research has clarified that UCB9608 is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). Its immunosuppressive effects are therefore not mediated by direct CD28 antagonism but through the modulation of the phosphoinositide signaling pathway. This guide will detail the known mechanism of action of UCB9608, its impact on T-cell function, and the experimental methodologies used to characterize its activity.

Executive Summary

UCB9608 is a novel, orally bioavailable immunosuppressive agent developed by UCB Pharma that selectively targets Phosphatidylinositol 4-kinase III beta (PI4KIIIβ)[1][2]. By inhibiting this key enzyme, UCB9608 disrupts the signaling cascades essential for T-cell activation, proliferation, and effector functions. This leads to a state of T-cell hyporesponsiveness, a phenomenon that shares characteristics with, but is mechanistically distinct from, classical T-cell anergy. Preclinical data demonstrate the potent immunomodulatory activity of UCB9608, highlighting its potential as a therapeutic agent in conditions driven by aberrant T-cell responses, such as autoimmune diseases and organ transplant rejection[1][2]. This document provides a comprehensive overview of the signaling pathways affected by UCB9608, quantitative data on its activity, and detailed experimental protocols for its characterization.

The Role of PI4KIIIβ in T-Cell Signaling

Phosphoinositide kinases (PIKs) are a family of enzymes that phosphorylate phosphoinositides, generating lipid second messengers that are crucial for a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. In T-lymphocytes, the activation of the T-cell receptor (TCR) and co-stimulatory molecules like CD28 initiates a signaling cascade heavily reliant on phosphoinositides.

PI4KIIIβ is responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) from phosphatidylinositol (PI) at the Golgi apparatus[3]. PI4P is a precursor for phosphatidylinositol 4,5-bisphosphate (PIP2), which is subsequently cleaved by phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules are essential for downstream signaling events, including calcium flux and the activation of protein kinase C (PKC), which ultimately lead to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1 (Activator Protein-1)[4][5]. These transcription factors are critical for the production of key cytokines like Interleukin-2 (IL-2), which drives T-cell proliferation and differentiation[6].

By inhibiting PI4KIIIβ, UCB9608 is hypothesized to reduce the pool of PI4P, thereby dampening the generation of PIP2 and its downstream messengers. This disruption of the signaling cascade is believed to be the primary mechanism by which UCB9608 exerts its immunosuppressive effects, leading to a reduction in T-cell activation and proliferation.

Figure 1: Proposed signaling pathway of PI4KIIIβ in T-cell activation and the inhibitory action of UCB9608.

Quantitative Data on UCB9608 Activity

The potency of UCB9608 has been quantified in both biochemical and cell-based assays. These data provide a clear indication of its inhibitory capacity and its potential for therapeutic application.

| Assay Type | Target/Process | Parameter | Value (nM) | Reference |

| Biochemical Assay | PI4KIIIβ Kinase Activity | IC50 | 11 | [1][7] |

| Cell-Based Assay | Human Mixed Lymphocyte Reaction (HuMLR) | IC50 | 37 | [1][7] |

| Kinase Selectivity | PI3KC2α | IC50 | >10,000 | [1] |

| PI3KC2β | IC50 | >10,000 | [1] | |

| PI3KC2γ | IC50 | >10,000 | [1] |

Table 1: Summary of Quantitative Data for UCB9608

The high selectivity of UCB9608 for PI4KIIIβ over other related lipid kinases is a key feature, suggesting a lower potential for off-target effects[1]. The potent inhibition of the Human Mixed Lymphocyte Reaction demonstrates its ability to suppress T-cell proliferation and function in a physiologically relevant in vitro model of alloreactivity[1][7].

Experimental Protocols

In Vitro PI4KIIIβ Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against PI4KIIIβ, often utilizing a luminescence-based assay to measure ADP production, which is directly proportional to kinase activity.

Objective: To determine the IC50 value of UCB9608 against recombinant human PI4KIIIβ.

Materials:

-

Recombinant human PI4KIIIβ enzyme

-

PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid kinase substrate

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

UCB9608 (or other test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well or 384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of UCB9608 in DMSO. A typical starting concentration is 100-fold the final desired highest concentration. Further dilute the compound in kinase reaction buffer to 4-fold the final assay concentration.

-

Reaction Setup:

-

Add 2.5 µL of the diluted UCB9608 solution to triplicate wells of the assay plate.

-

Add 2.5 µL of PI4KIIIβ enzyme diluted in kinase reaction buffer at 4-fold the final concentration.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the PI:PS substrate and ATP at 2-fold their final concentrations[7].

-

-

Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed[7].

-

ADP Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction, producing a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Calculate the percent inhibition for each UCB9608 concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the UCB9608 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Workflow for the in vitro PI4KIIIβ kinase inhibition assay.

Human Mixed Lymphocyte Reaction (HuMLR) Assay

The HuMLR is a functional in vitro assay that measures the proliferation of T-cells in response to allogeneic stimulation, mimicking the initial phase of an allograft rejection. It is a standard method for evaluating the efficacy of immunosuppressive compounds.

Objective: To determine the IC50 value of UCB9608 in inhibiting T-cell proliferation in a one-way HuMLR.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors.

-

Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin).

-

Mitomycin C or irradiation source to treat stimulator cells.

-

UCB9608 (or other test inhibitor) dissolved in DMSO.

-

96-well round-bottom culture plates.

-

Reagents for measuring proliferation (e.g., [3H]-thymidine or a fluorescent dye like CFSE).

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from whole blood of two donors using Ficoll-Paque density gradient centrifugation[8].

-

Stimulator Cells: Treat the PBMCs from one donor with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiate them to render them non-proliferative[8][9]. Wash the cells extensively to remove any residual Mitomycin C.

-

Responder Cells: Use the untreated PBMCs from the second donor as the responder cells.

-

-

Assay Setup:

-

Prepare serial dilutions of UCB9608 in complete RPMI medium.

-

In a 96-well round-bottom plate, combine the responder T-cells (e.g., 1 x 10^5 cells/well) and the treated stimulator cells (e.g., 1 x 10^5 cells/well) in a final volume of 200 µL containing the various concentrations of UCB9608[9].

-

Include control wells:

-

Responder cells alone (negative control).

-

Responder and stimulator cells with vehicle (DMSO) (positive control).

-

-

-

Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator[8].

-

Proliferation Measurement ([3H]-thymidine incorporation):

-

18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: The amount of incorporated [3H]-thymidine is proportional to T-cell proliferation. Calculate the percent inhibition for each UCB9608 concentration relative to the positive control. Plot the percent inhibition against the logarithm of the UCB9608 concentration and fit the data to determine the IC50 value.

Figure 3: Workflow for the one-way Human Mixed Lymphocyte Reaction (HuMLR) assay.

UCB9608 and T-Cell Hyporesponsiveness: A Link to Anergy?

Classical T-cell anergy is defined as a state of non-responsiveness induced when the T-cell receptor (TCR) is engaged (Signal 1) in the absence of co-stimulatory signals (Signal 2), primarily through CD28. This leads to a block in IL-2 production and subsequent proliferation upon restimulation.

While UCB9608 does not directly block CD28, its inhibition of PI4KIIIβ interrupts a critical downstream signaling pathway that is engaged following TCR and CD28 co-stimulation. The PI3K/PI4K pathway is known to be crucial for T-cell activation, and its disruption can lead to a state of hyporesponsiveness. Inhibition of PI3K signaling has been shown to be essential for the development and function of regulatory T-cells (Tregs), which are key mediators of immune tolerance[10]. Furthermore, mTOR, a downstream effector of PI3K signaling, is a major regulator of the choice between T-cell activation and anergy[11].

Therefore, while the term "anergy" in its strictest sense may not be appropriate for the effects of UCB9608, the compound induces a functional state of T-cell hyporesponsiveness characterized by reduced proliferation and likely diminished cytokine production. This anergy-like state is achieved by targeting a key enzymatic checkpoint in the T-cell activation cascade, rather than by blocking a specific cell-surface receptor interaction. Further research is needed to fully characterize the molecular phenotype of T-cells treated with UCB9608 and to determine the reversibility of this hyporesponsive state, which are key features in the definition of anergy.

Conclusion

UCB9608 represents a novel approach to immunosuppression by targeting the intracellular lipid kinase PI4KIIIβ. Its high potency and selectivity, coupled with its oral bioavailability, make it a promising candidate for further development in the treatment of T-cell-mediated diseases. The in-depth understanding of its mechanism of action, as detailed in this guide, is crucial for its rational application in clinical settings. The provided experimental protocols serve as a foundation for researchers to further investigate the immunomodulatory properties of UCB9608 and similar compounds, ultimately contributing to the development of new and more effective immunotherapies.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 4. Frontiers | Increased TNF-α/IFN-γ/IL-2 and Decreased TNF-α/IFN-γ Production by Central Memory T Cells Are Associated with Protective Responses against Bovine Tuberculosis Following BCG Vaccination [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Unique properties of TCR-activated p38 are necessary for NFAT-dependent T-cell activation | PLOS Biology [journals.plos.org]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 9. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Does the PI3K pathway promote or antagonize regulatory T cell development and function? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of T cell anergy: integration of environmental cues and infectious tolerance - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of UCB9608 on Viral Replication and PI4KIIIβ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the compound UCB9608, a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). While primarily investigated for its immunosuppressive properties, the critical role of its target, PI4KIIIβ, in the replication of a broad range of viruses positions UCB9608 as a compound of significant interest for antiviral research. This document summarizes the known quantitative data for UCB9608, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data

The following tables present the available quantitative data for UCB9608's inhibitory activity against PI4KIIIβ and its effects in immunological assays. It is important to note that while the inhibition of PI4KIIIβ is a validated antiviral strategy, specific quantitative data on the antiviral efficacy of UCB9608 against various viral strains is not prominently available in the reviewed literature. For context, a table of antiviral activities for other PI4KIIIβ inhibitors is also provided.

Table 1: Quantitative Activity of UCB9608

| Target/Assay | IC50 | Selectivity | Reference |

| PI4KIIIβ | 11 nM | Selective over PI3KC2 α, β, and γ lipid kinases.[1][2][3][4][5] | [1][2][3][4][5] |

| Human Mixed Lymphocyte Reaction (HuMLR) | 37 nM | - | [2][3] |

Table 2: Antiviral Activity of Other PI4KIIIβ Inhibitors

| Inhibitor | Virus | EC50 | Reference |

| Bithiazole Inhibitors | Human Rhinoviruses (hRV) | Low micromolar to sub-micromolar | [6][7][8] |

| Zika Virus (ZIKV) | Low micromolar to sub-micromolar | [6][7][8] | |

| SARS-CoV-2 | Low micromolar to sub-micromolar | [6][7][8] | |

| BQR695 | Human Coronaviruses (HCoV-OC43, HCoV-NL63, HCoV-229E) | Significant antiviral effects | [9] |

| 7f (N-(4-methyl-5-arylthiazol)-2-amide derivative) | hRV-B14 | 0.008 µM | [10] |

| hRV-A16 | 0.0068 µM | [10] | |

| hRV-A21 | 0.0076 µM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments relevant to the study of UCB9608's effect on PI4KIIIβ and viral replication.

PI4KIIIβ Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro potency of a compound against PI4KIIIβ.

Objective: To measure the half-maximal inhibitory concentration (IC50) of UCB9608 against PI4KIIIβ.

Materials:

-

Recombinant human PI4KIIIβ enzyme

-

Substrate: Phosphatidylinositol (PI)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS)

-

UCB9608 (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeled assay

-

Microplate reader (for luminescence) or scintillation counter (for radioactivity)

Procedure:

-